molecular formula C11H15NO2 B13446231 N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide

N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide

Cat. No.: B13446231
M. Wt: 199.20 g/mol
InChI Key: PCSOUTBWLVEYRU-BWDSVOIGSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a cyclohexatrienecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide typically involves multiple steps. One common method includes the reaction of a cyclohexatrienecarboxylic acid derivative with a hydroxy-methylpropan-2-yl amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and influencing biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide is unique due to its isotopically labeled carbon atoms (13C6), which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. This labeling allows for detailed investigation of its structure and interactions at the molecular level.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

199.20 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide

InChI

InChI=1S/C11H15NO2/c1-11(2,8-13)12-10(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,12,14)/i3+1,4+1,5+1,6+1,7+1,9+1

InChI Key

PCSOUTBWLVEYRU-BWDSVOIGSA-N

Isomeric SMILES

CC(C)(CO)NC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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